![molecular formula C44H49Cl2NO7 B3025887 alpha1R-[[[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy-d4]hexyl]amino]methyl]-4-hydroxy-1,3-benzenedimethanol, triphenylacetate](/img/structure/B3025887.png)

alpha1R-[[[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy-d4]hexyl]amino]methyl]-4-hydroxy-1,3-benzenedimethanol, triphenylacetate

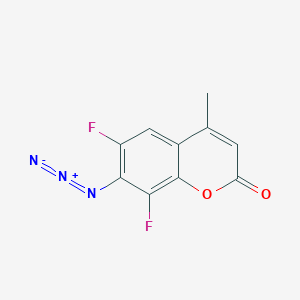

描述

维兰特罗-d4 (三苯乙酸盐) 是维兰特罗三苯乙酸盐的氘代形式。 维兰特罗是一种长效β2-肾上腺素受体激动剂,具有固有的24小时活性,主要用于治疗慢性阻塞性肺疾病和哮喘 . 由于其稳定性和独特的质量,氘代形式维兰特罗-d4 通常用作各种分析方法中的内标 .

生化分析

Biochemical Properties

Vilanterol-d4 (trifenatate) plays a significant role in biochemical reactions. It stimulates intracellular adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3’,5’-adenosine monophosphate (cAMP) . Increases in cyclic AMP are associated with the relaxation of bronchial smooth muscle and inhibition of the release of hypersensitivity mediators from mast cells in the lungs .

Cellular Effects

Vilanterol-d4 (trifenatate) has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its pharmacological effect leads to the relaxation of bronchial smooth muscle and inhibition of the release of hypersensitivity mediators from mast cells in the lungs .

Molecular Mechanism

The mechanism of action of Vilanterol-d4 (trifenatate) involves its role as a selective long-acting beta2-adrenergic agonist . It stimulates intracellular adenylyl cyclase, leading to an increase in cyclic AMP levels . This increase in cyclic AMP is associated with the relaxation of bronchial smooth muscle and inhibition of the release of hypersensitivity mediators from mast cells in the lungs .

Temporal Effects in Laboratory Settings

Vilanterol-d4 (trifenatate) demonstrates a significantly longer duration of action than salmeterol, with the bronchodilator effect still apparent at 22 hours . This suggests the potential for once-daily administration .

Metabolic Pathways

Vilanterol-d4 (trifenatate) is involved in the cAMP metabolic pathway . It stimulates intracellular adenylyl cyclase, which catalyzes the conversion of ATP to cAMP .

准备方法

合成路线和反应条件: 维兰特罗-d4 (三苯乙酸盐) 的合成涉及维兰特罗的氘代,然后将其转化为三苯乙酸盐。 该过程通常包括:

氘代: 将氘原子引入维兰特罗分子中。 这可以通过使用氘气或氘代溶剂的催化交换反应来实现。

三苯乙酸盐的形成: 然后在适当的条件下将氘代维兰特罗与三苯乙酸反应,形成三苯乙酸盐.

工业生产方法: 维兰特罗-d4 (三苯乙酸盐) 的工业生产遵循类似的合成路线,但规模更大。 该过程针对高产率和高纯度进行了优化,通常涉及先进的纯化技术,如重结晶和色谱法 .

化学反应分析

反应类型: 维兰特罗-d4 (三苯乙酸盐) 会发生各种化学反应,包括:

氧化: 分子中的羟基可以被氧化形成酮或醛。

还原: 硝基可以被还原为胺。

取代: 分子中的卤素原子可以被其他官能团取代.

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用锂铝氢化物和硼氢化钠等还原剂。

主要产物: 由这些反应形成的主要产物取决于所用试剂和具体条件。 例如,羟基的氧化可以产生酮,而硝基的还原可以产生胺 .

科学研究应用

维兰特罗-d4 (三苯乙酸盐) 有几个科学研究应用:

作用机制

维兰特罗-d4 (三苯乙酸盐) 通过选择性结合β2-肾上腺素受体发挥作用。 这种结合会刺激细胞内腺苷酸环化酶,催化三磷酸腺苷转化为环状-3’,5’-腺苷单磷酸 (cAMP)。 cAMP 水平的升高导致支气管平滑肌松弛,并抑制肺部肥大细胞释放超敏反应介质 .

类似化合物:

沙美特罗: 另一种长效β2-肾上腺素受体激动剂,具有相似的作用机制,但分子结构不同。

独特性: 维兰特罗-d4 (三苯乙酸盐) 的独特性在于其氘代形式,这为分析目的提供了增强的稳定性和独特的质量。 这使其在分析化学中尤其宝贵,可用作内标 .

相似化合物的比较

Salmeterol: Another long-acting beta2-adrenoceptor agonist with a similar mechanism of action but a different molecular structure.

Formoterol: A long-acting beta2-adrenoceptor agonist with a faster onset of action compared to Vilanterol.

Uniqueness: Vilanterol-d4 (triphenylacetate) is unique due to its deuterated form, which provides enhanced stability and distinct mass for analytical purposes. This makes it particularly valuable as an internal standard in analytical chemistry .

属性

IUPAC Name |

2-(hydroxymethyl)-4-[(1R)-1-hydroxy-2-[6-[1,1,2,2-tetradeuterio-2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexylamino]ethyl]phenol;2,2,2-triphenylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33Cl2NO5.C20H16O2/c25-21-6-5-7-22(26)20(21)17-32-13-12-31-11-4-2-1-3-10-27-15-24(30)18-8-9-23(29)19(14-18)16-28;21-19(22)20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h5-9,14,24,27-30H,1-4,10-13,15-17H2;1-15H,(H,21,22)/t24-;/m0./s1/i12D2,13D2; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLOLZALDXGTNQE-UCSYHREKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OCC1=C(C=CC=C1Cl)Cl)OCCCCCCNC[C@@H](C2=CC(=C(C=C2)O)CO)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H49Cl2NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

778.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4,6-dimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-5-yl)-N-(3-methylsulfanylphenyl)propanamide](/img/structure/B3025804.png)

![(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-propyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-2-carboxylic acid](/img/structure/B3025811.png)

![2-[(3-Methylbutyl)amino]-1,4-naphthalenedione](/img/structure/B3025813.png)

![4-(dimethylamino)-N-[3-[[2-[(4-oxo-4H-1-benzopyran-7-yl)oxy]acetyl]amino]phenyl]-benzamide](/img/structure/B3025817.png)

![7-Methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine](/img/structure/B3025822.png)

![(3S)-2,3-dihydro-6-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methoxy]-3-benzofuranacetic acid](/img/structure/B3025825.png)